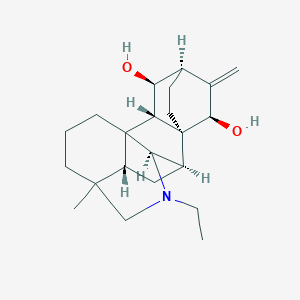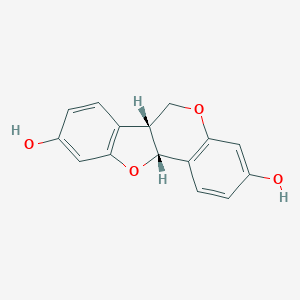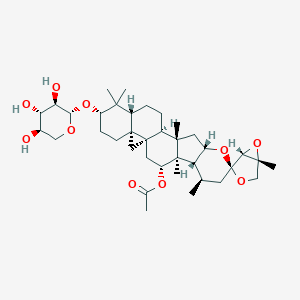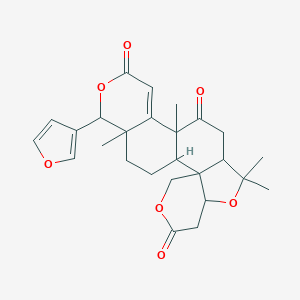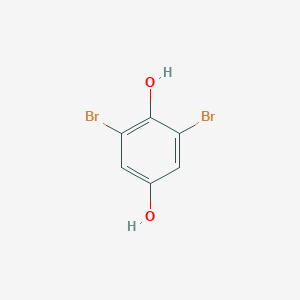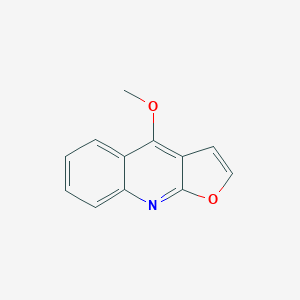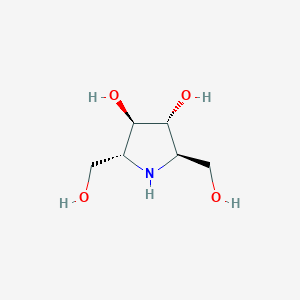
Dihydrobiochanin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrobiochanin A is a flavonoid compound that is found in various plant sources, including red clover, alfalfa, and soybeans. It has been the subject of numerous scientific studies due to its potential health benefits.
Wissenschaftliche Forschungsanwendungen
Phytochemical Effects
- Weed Management and Growth Inhibition : Dihydrobiochanin A, as a transformation product of biochanin A, shows significance in weed management. It was observed that biochanin A, with its transformation products including dihydrobiochanin A, could inhibit the growth of certain weed species, indicating its potential in agricultural applications (Shajib et al., 2012).
Soil Degradation
- Biodegradation in Soil : The degradation process of biochanin A in soil leads to the formation of dihydrobiochanin A among other compounds. This degradation pathway is significant for understanding the environmental impact and soil interactions of isoflavones, including dihydrobiochanin A (Furbo et al., 2011).
Enzymatic and Chemical Transformations
- Enzyme-Catalyzed Transformation : Research has focused on the enzymatic processes involving dihydrobiochanin A, including studies on the stereospecificity of hydrogen transfer by fungal and plant NADPH:isoflavone oxidoreductases. Such studies are crucial for understanding the biochemical pathways and potential applications of dihydrobiochanin A (Schlieper et al., 1990).
Therapeutic and Biological Activities
- Biological Activities and Therapeutic Potential : Extensive research has been conducted on biochanin A, from which dihydrobiochanin A is derived. These studies highlight its range of biological activities, including chemoprevention, neuroprotection, anti-inflammatory effects, and potential against pathogens and metabolic disorders. This indicates possible therapeutic applications for dihydrobiochanin A as well (Ramachandran et al., 2022).
Coordination Chemistry
- Coordination Chemistry Applications : While not directly about dihydrobiochanin A, studies in the field of coordination chemistry, especially related to dihydrogen complexes, provide insight into the broader context of chemical applications where dihydrobiochanin A could be relevant. These studies explore the potential applications in catalysis, biomimicry, and green chemistry (Szymczak & Tyler, 2008).
Eigenschaften
CAS-Nummer |
83920-62-1 |
|---|---|
Produktname |
Dihydrobiochanin A |
Molekularformel |
C16H14O5 |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
5,7-dihydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-7,12,17-18H,8H2,1H3 |
InChI-Schlüssel |
XPZQBSCTDLGDBP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O |
Synonyme |
Dihydrobiochanin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




